REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:14][CH3:15])[C:4](=[CH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:5]#[N:6].[BH4-].[Na+]>C(O)C>[CH3:15][O:14][CH:3]([O:2][CH3:1])[CH:4]([C:5]#[N:6])[CH2:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
2-dimethoxymethyl-3-(3-pyridyl)acrylonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C#N)=CC=1C=NC=CC1)OC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (200 mL) and water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC=1C=NC=CC1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |